molecular formula C17H20ClNO2 B11043983 N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide

N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide

Cat. No.: B11043983
M. Wt: 305.8 g/mol
InChI Key: DOKNJFLCWDYUEU-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-cyclopentylacetamide

InChI

InChI=1S/C17H20ClNO2/c1-12(16-10-13-6-2-5-9-15(13)21-16)19(17(20)11-18)14-7-3-4-8-14/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3

InChI Key

DOKNJFLCWDYUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N(C3CCCC3)C(=O)CCl

Origin of Product

United States

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